molecular formula C7H7BrFNO2S B2659006 (2-Bromo-6-fluorophenyl)methanesulfonamide CAS No. 1602012-11-2

(2-Bromo-6-fluorophenyl)methanesulfonamide

Cat. No.: B2659006
CAS No.: 1602012-11-2
M. Wt: 268.1
InChI Key: ACCCZOUQXRGGDE-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluorophenyl)methanesulfonamide is an organic compound that features a bromine atom, a fluorine atom, and a methanesulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluorophenyl)methanesulfonamide typically involves the introduction of the bromine and fluorine atoms onto the benzene ring, followed by the attachment of the methanesulfonamide group. One common method involves the bromination and fluorination of a suitable benzene precursor, followed by sulfonamidation.

    Bromination and Fluorination: The benzene ring is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The fluorination can be achieved using a fluorinating agent like Selectfluor.

    Sulfonamidation: The brominated and fluorinated benzene derivative is then reacted with methanesulfonamide in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-6-fluorophenyl)methanesulfonamide has diverse applications in scientific research:

    Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is employed in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluorophenyl)methanesulfonamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-3-fluorophenyl)methanesulfonamide
  • (2-Bromo-4-fluorophenyl)methanesulfonamide
  • (2-Bromo-5-fluorophenyl)methanesulfonamide

Uniqueness

(2-Bromo-6-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-bromo-6-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCZOUQXRGGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CS(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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